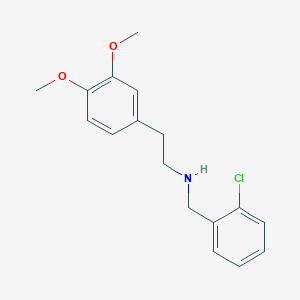

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine

Übersicht

Beschreibung

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine, also known as 25C-NBOMe, is a synthetic psychedelic drug that belongs to the 2C family of phenethylamines. It was first synthesized in 2003 by Ralf Heim and his team at the Free University of Berlin. Since then, it has gained popularity as a recreational drug due to its potent hallucinogenic effects. However, its use has been associated with several adverse effects, including fatalities.

Wirkmechanismus

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine acts as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. By binding to this receptor, it alters the activity of certain brain regions, leading to changes in perception, thought, and emotion. It also has affinity for other serotonin receptors, which may contribute to its effects.

Biochemical and Physiological Effects:

The biochemical and physiological effects of N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine are not well understood. However, studies have shown that it can cause changes in brain activity, including alterations in blood flow and metabolism. It has also been found to increase levels of the neurotransmitter dopamine in certain brain regions, which may contribute to its reinforcing effects.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine has several advantages for use in lab experiments. It is a potent and selective agonist at the 5-HT2A receptor, which makes it useful for studying the role of this receptor in behavior and cognition. Additionally, its synthetic nature allows for precise control over dosage and administration. However, its use is limited by its potential for toxicity and adverse effects, which may complicate the interpretation of results.

Zukünftige Richtungen

Future research on N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, studies should investigate its potential therapeutic applications, including its use in the treatment of psychiatric disorders such as depression and anxiety. Finally, research should aim to develop safer and more effective psychedelics that can be used in clinical settings.

Conclusion:

In conclusion, N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine is a synthetic psychedelic drug that has gained popularity as a recreational drug. However, its use has been associated with several adverse effects, including fatalities. Scientific research on N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine has focused on its effects on the central nervous system, its mechanism of action, and its potential therapeutic applications. While it has several advantages for use in lab experiments, its potential for toxicity and adverse effects limits its use. Future research should focus on further elucidating its effects and developing safer and more effective psychedelics.

Wissenschaftliche Forschungsanwendungen

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine has been used in scientific research to study its effects on the central nervous system. Studies have shown that it acts as a partial agonist at the 5-HT2A receptor, which is responsible for the hallucinogenic effects of psychedelics. It has also been found to have affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. Additionally, N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine has been used in animal models to study its effects on behavior, cognition, and neurochemistry.

Eigenschaften

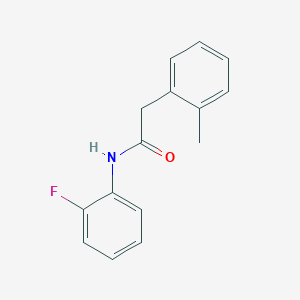

Produktname |

N-(2-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine |

|---|---|

Molekularformel |

C17H20ClNO2 |

Molekulargewicht |

305.8 g/mol |

IUPAC-Name |

N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C17H20ClNO2/c1-20-16-8-7-13(11-17(16)21-2)9-10-19-12-14-5-3-4-6-15(14)18/h3-8,11,19H,9-10,12H2,1-2H3 |

InChI-Schlüssel |

TYGQOEVJLCXMNA-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2Cl)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=CC=C2Cl)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248907.png)

![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)

![Ethyl 3-[(2-iodobenzoyl)amino]-4-methylbenzoate](/img/structure/B248916.png)